molecular formula C10H11BrO3 B3167126 2-[2-(4-Bromophenyl)ethoxy]acetic acid CAS No. 917226-71-2

2-[2-(4-Bromophenyl)ethoxy]acetic acid

Cat. No. B3167126
M. Wt: 259.1 g/mol
InChI Key: VYXSSNOVENWTFH-UHFFFAOYSA-N
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Description

“2-[2-(4-Bromophenyl)ethoxy]acetic acid” is an organic compound with the molecular weight of 259.1 . It is also known by its IUPAC name "[2- (4-bromophenyl)ethoxy]acetic acid" .


Molecular Structure Analysis

The InChI code for “2-[2-(4-Bromophenyl)ethoxy]acetic acid” is 1S/C10H11BrO3/c11-9-3-1-8 (2-4-9)5-6-14-7-10 (12)13/h1-4H,5-7H2, (H,12,13) . This indicates that the compound has a bromophenyl group attached to an ethoxyacetic acid group.


Physical And Chemical Properties Analysis

“2-[2-(4-Bromophenyl)ethoxy]acetic acid” appears as a powder . Its exact physical and chemical properties such as melting point, boiling point, and density are not specified in the available sources .

Scientific Research Applications

Synthetic Processes

A practical synthesis method for producing key intermediates like 2-Fluoro-4-bromobiphenyl, utilized in the manufacture of non-steroidal anti-inflammatory materials, demonstrates the importance of efficient synthesis protocols in chemical research. Such methods highlight the broader context of synthesizing bromophenyl compounds, potentially including "2-[2-(4-Bromophenyl)ethoxy]acetic acid," for various applications (Qiu et al., 2009).

Environmental Impact and Degradation

The environmental fate and treatment of chemical compounds, including the degradation of contaminants like acetaminophen in water, are crucial areas of research. Advanced oxidation processes (AOPs) for treating recalcitrant compounds in the environment provide insights into methodologies that could also apply to the degradation and environmental management of compounds like "2-[2-(4-Bromophenyl)ethoxy]acetic acid" (Qutob et al., 2022).

Biodegradation

Research on the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater offers insights into the microbial degradation capabilities and pathways for various organic compounds. Understanding the microbial degradation of ETBE could provide parallels for studying the biodegradation of similar compounds, highlighting potential environmental impacts and degradation mechanisms (Thornton et al., 2020).

Safety And Hazards

The safety information for “2-[2-(4-Bromophenyl)ethoxy]acetic acid” indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for “2-[2-(4-Bromophenyl)ethoxy]acetic acid” are not clear from the available information. It could potentially be used in various fields of research, including life science, material science, chemical synthesis, chromatography, and analytical studies .

properties

IUPAC Name

2-[2-(4-bromophenyl)ethoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c11-9-3-1-8(2-4-9)5-6-14-7-10(12)13/h1-4H,5-7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYXSSNOVENWTFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCOCC(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(4-Bromophenyl)ethoxy]acetic acid

CAS RN

917226-71-2
Record name 2-[2-(4-bromophenyl)ethoxy]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a suspension of NaH (9.6 g, 0.4 mol) in DMF (100 mL), a solution of 2-(4-bromophenyl)ethanol (20.1 g, 0.1 mol; see step (i) above) in DMF (100 mL) was added, at 0° C. The resulting mixture was then stirred for 45 minutes at room temperature. After cooling the reaction mixture to 0° C., a solution of chloroacetic acid (9.4 g, 0.1 mol) in DMF (50 mL) was added, and the resulting mixture was stirred at 55 to 60° C. for 3 h. The reaction was quenched by adding cold (about 0° C.) water and then acidification to pH 2.0 (by addition of 1.5 N HCl). The mixture was extracted with ethyl acetate (5×200 mL) and the combined organic layers were washed with water and brine. The sub-title compound was isolated as pale brown solid after evaporation (yield: 14 g, 54%).
Name
Quantity
9.6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
20.1 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
9.4 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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